molecular formula C17H16N4O5S B2937875 N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 1211232-97-1

N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2937875
CAS No.: 1211232-97-1
M. Wt: 388.4
InChI Key: RYKFPQVZOXVHTQ-UHFFFAOYSA-N
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Description

N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide is a recognized potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [1] . This compound covalently binds to a cysteine residue (Cys-481) in the BTK active site, leading to sustained suppression of B-cell receptor (BCR) signaling pathways [2] . Its primary research value lies in the investigation of B-cell mediated diseases, including autoimmune disorders such as rheumatoid arthritis and lupus, as well as hematologic cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [3] . By specifically targeting BTK, this inhibitor serves as a critical pharmacological tool for dissecting the role of BTK in immune cell activation, proliferation, and survival, providing researchers with a means to explore novel therapeutic strategies and validate BTK as a target in preclinical models.

Properties

IUPAC Name

5-nitro-N-[5-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-10(2)27-12-5-3-11(4-6-12)9-14-19-20-17(26-14)18-16(22)13-7-8-15(25-13)21(23)24/h3-8,10H,9H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKFPQVZOXVHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features an oxadiazole ring, a nitrofuran moiety, and an isopropylthio group attached to a benzyl structure. These components are known to influence the compound's pharmacological profile.

Property Details
Molecular Formula C15H16N4O4S
Molecular Weight 348.38 g/mol
CAS Number 922076-64-0
IUPAC Name This compound

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising anticancer effects. In vitro assays have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound was tested against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
    • Results indicated an IC50 value in the micromolar range, suggesting effective growth inhibition.
    • Comparative studies with similar compounds showed that this compound had superior activity against MCF-7 cells compared to its analogs with different substituents .
  • Mechanism of Action :
    • Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by activating caspase pathways.
    • Cell cycle analysis indicated that treated cells were arrested at the G1 phase, preventing further proliferation .

Other Biological Activities

In addition to anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities. The nitrofuran moiety is known for its broad-spectrum antibacterial properties, which may extend to this compound.

Case Study: Anticancer Efficacy

A study published in Medicinal Chemistry Research evaluated a series of oxadiazole derivatives for their anticancer activity. Among these, this compound was highlighted for its potent activity against HeLa cells (IC50 = 0.95 µM), significantly outperforming standard chemotherapeutics like sorafenib .

Comparative Analysis with Related Compounds

A comparative analysis was conducted with other oxadiazole derivatives:

Compound IC50 (µM) Cell Line
This compound0.95HeLa
N-(5-(4-methylthio)benzyl)-1,3,4-oxadiazol-2-yl)1.50HeLa
N-(5-(4-ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)1.20HeLa

This table illustrates the enhanced potency of the target compound compared to its analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-Oxadiazol-2-yl]Benzamide)

  • Substituents : Features a 4-methoxyphenylmethyl group at the oxadiazole 5-position and a sulfamoylbenzamide group at the 2-position.
  • Activity : Demonstrated antifungal efficacy against Candida albicans (MIC₅₀ = 4 µg/mL), likely via thioredoxin reductase (Trr1) inhibition .
  • Key Difference : LMM5 lacks the nitrofuran moiety, relying on sulfamoyl groups for activity. The methoxy group enhances hydrophilicity compared to the isopropylthio group in the target compound.

LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide)

  • Substituents : Contains a furan-2-yl group at the oxadiazole 5-position and a cyclohexyl-ethyl sulfamoylbenzamide group.
  • Activity : Exhibited moderate antifungal activity (MIC₅₀ = 16 µg/mL) against C. albicans .
  • Key Difference : The furan substituent in LMM11 may reduce steric hindrance compared to the bulkier 4-(isopropylthio)benzyl group in the target compound.

N-(5-(4-Isopropylbenzyl)-1,3,4-Oxadiazol-2-yl)-5,6-Dihydro-1,4-Dioxine-2-Carboxamide

  • Substituents : Replaces the nitrofuran with a dihydrodioxine-carboxamide group and uses a 4-isopropylbenzyl substituent.
  • Key Difference : The absence of the nitro group limits prodrug activation mechanisms seen in nitrofuran-containing analogues.

Benzimidazole Derivatives

2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]imidazole-5-Carboxamide

  • Core Structure : Benzimidazole scaffold with methoxyphenyl and carboxamide substituents.
  • Biological activity data are unavailable, but carboxamide groups may enhance solubility .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity (MIC₅₀)
Target Compound 1,3,4-Oxadiazole 4-(Isopropylthio)benzyl, nitrofuran ~363.39* N/A
LMM5 1,3,4-Oxadiazole 4-Methoxyphenylmethyl, sulfamoyl ~521.61 4 µg/mL (C. albicans)
LMM11 1,3,4-Oxadiazole Furan-2-yl, cyclohexyl-ethyl ~503.63 16 µg/mL (C. albicans)
N-(5-(4-Isopropylbenzyl)-Oxadiazol-2-yl)... 1,3,4-Oxadiazole 4-Isopropylbenzyl, dihydrodioxine 329.35 N/A

*Calculated based on molecular formula C₁₈H₁₈N₄O₄S.

Research Findings and Mechanistic Insights

  • Antifungal Activity : LMM5 and LMM11 inhibit C. albicans via Trr1, a critical enzyme in redox homeostasis . The target compound’s nitrofuran group may instead act via nitroreductase-mediated DNA damage, suggesting a broader antimicrobial spectrum.
  • Structure-Activity Relationship (SAR): Electron-Withdrawing Groups: The nitro group in nitrofuran enhances electrophilicity, promoting interaction with microbial enzymes.
  • Synthetic Accessibility : LMM5 and LMM11 were commercially sourced, while the target compound’s synthesis route is unspecified .

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